3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a thiazolidine ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of 4-quinolinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with 2-mercaptobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: Inhibition of DNA replication and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid: Similar structure but with a quinazoline moiety instead of quinoline.
4-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid: Contains a thiazolidine ring but with different substituents.
Uniqueness
3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its specific combination of a quinoline moiety with a thiazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12N2O3S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H12N2O3S2/c23-18-17(11-12-8-9-21-16-7-2-1-6-15(12)16)27-20(26)22(18)14-5-3-4-13(10-14)19(24)25/h1-11H,(H,24,25)/b17-11- |
InChI Key |
RFVKHJUOTPTVNH-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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